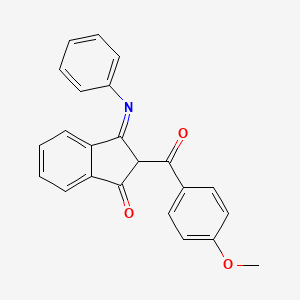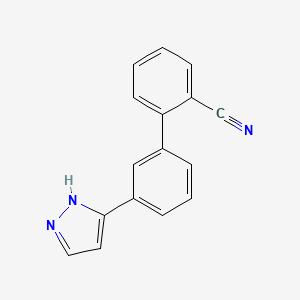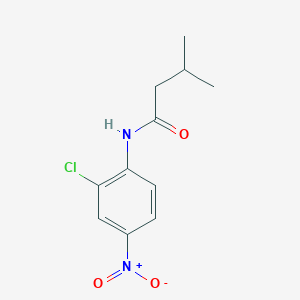![molecular formula C15H16INO2S B5231473 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)
2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol is a chemical compound that belongs to the class of phenols. It is commonly referred to as IMMP. This compound has been found to have several scientific research applications, particularly in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may exert its antimicrobial effects by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial properties, particularly against gram-positive bacteria. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol in lab experiments is its potential as a novel anticancer agent. Additionally, this compound has been found to have antimicrobial properties, which may be useful in the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the study of its antimicrobial properties, particularly against gram-negative bacteria. Additionally, this compound may have potential as an antioxidant and anti-inflammatory agent, which warrants further investigation.
Synthesemethoden
The synthesis of 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol involves the reaction of 2-iodo-6-methoxy-4-nitrophenol with 4-(methylthio)aniline in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with hydrochloric acid to yield 2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol.
Wissenschaftliche Forschungsanwendungen
2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol has been found to have several scientific research applications. It has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have antimicrobial properties, particularly against gram-positive bacteria. Additionally, this compound has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-iodo-6-methoxy-4-[(4-methylsulfanylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2S/c1-19-14-8-10(7-13(16)15(14)18)9-17-11-3-5-12(20-2)6-4-11/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFWPZYDRDJAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)SC)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-6-methoxy-4-[(4-methylsulfanylanilino)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)

![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide](/img/structure/B5231425.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
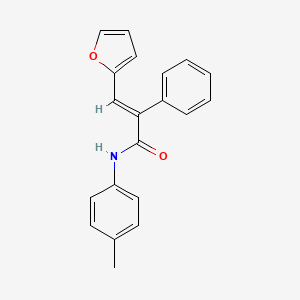
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
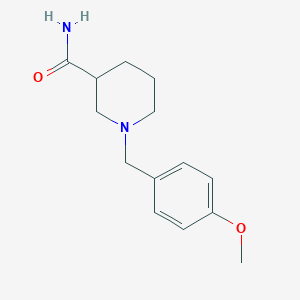
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
